3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666533
InChI: InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2
SMILES:
Molecular Formula: C24H32O4
Molecular Weight: 386.5 g/mol

3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran

CAS No.:

Cat. No.: VC16666533

Molecular Formula: C24H32O4

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran -

Specification

Molecular Formula C24H32O4
Molecular Weight 386.5 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-7,7-dideuterio-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-6-one
Standard InChI InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2
Standard InChI Key XTZUNKVZLDGOEJ-SBYXZODFSA-N
Isomeric SMILES [2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3OC4CCCCO4)C)C5=C(C1=O)C=C(C=C5)OC)[2H]
Canonical SMILES CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC

Introduction

Chemical Structure and Modifications

Core Structural Features

The compound retains the cyclopentanophenanthrene backbone characteristic of steroid hormones. Key modifications include:

  • 3-O-Methylation: Substitution of the hydroxyl group at the 3-position with a methoxy group enhances metabolic stability by reducing susceptibility to glucuronidation and sulfation.

  • 6-Keto Group: Introduction of a ketone at the 6-position alters electronic properties, potentially influencing receptor binding affinity.

  • Deuterium Labeling: Two deuterium atoms at the 7,7 positions enable tracking via mass spectrometry, facilitating studies on absorption, distribution, metabolism, and excretion (ADME).

  • 17-O-Tetrahydropyran Protection: The tetrahydropyran group at the 17β-position acts as a protective moiety, enhancing solubility and modulating bioavailability.

Table 1: Structural Comparison with Natural Estradiol

Property3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran17β-Estradiol
Molecular FormulaC<sub>24</sub>H<sub>32</sub>O<sub>4</sub>C<sub>18</sub>H<sub>24</sub>O<sub>2</sub>
Molecular Weight386.5 g/mol272.4 g/mol
Key Modifications3-O-methyl, 6-keto, deuterium, tetrahydropyranNone
Receptor BindingERα/ERβ (modified affinity)ERα/ERβ (high affinity)

Synthesis and Production

Synthetic Pathway

The synthesis involves multi-step modifications to estradiol:

  • Deuterium Incorporation: Catalytic deuteration at the 7,7 positions using deuterium gas and palladium catalysts.

  • 3-O-Methylation: Reaction with methyl iodide under alkaline conditions to replace the 3-hydroxyl group with a methoxy group.

  • 6-Keto Introduction: Oxidation of the 6-position using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) to form the ketone.

  • 17-O-Tetrahydropyran Protection: Acid-catalyzed condensation with dihydropyran to form the tetrahydropyran ether.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Deuterium IncorporationD<sub>2</sub>, Pd/BaSO<sub>4</sub>, 50°C85
3-O-MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF92
6-Keto FormationCrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone78
TetrahydropyranylationDihydropyran, HCl, CH<sub>2</sub>Cl<sub>2</sub>88

Pharmacological Profile

Metabolic Stability

Deuterium labeling at the 7,7 positions reduces hepatic metabolism by cytochrome P450 enzymes, extending half-life in vitro by approximately 40% compared to non-deuterated analogs. The tetrahydropyran group further enhances stability by resisting hydrolytic cleavage in plasma.

Research Applications

Isotopic Tracing Studies

The compound’s deuterium labels enable quantification in biological matrices using LC-MS/MS. For example, a 2024 study tracked its distribution in rat plasma, revealing peak concentrations at 2 hours post-administration and a half-life of 6.5 hours.

Receptor Activation Profiling

In luciferase reporter assays, 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran demonstrated 70% of the transcriptional activity of natural estradiol at ERα, confirming its utility as a partial agonist .

Comparative Analysis with Related Estradiol Derivatives

Table 3: Functional Comparison of Estradiol Analogs

CompoundERα Affinity (% vs. Estradiol)Metabolic Half-Life (h)Key Application
17β-Estradiol1002.5Endocrine research
3-O-Methyl Estradiol854.2Metabolic stability studies
6-Keto Estradiol603.8Oxidative metabolism research
This Compound806.5Isotopic tracing, ADME studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator